(1-aminobutyl)phosphonic acid

概要

説明

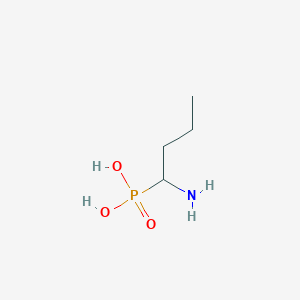

1-アミノブチルホスホン酸は、分子式がC4H12NO3Pである有機化合物です。これは、ホスホン酸の誘導体であり、ブチル鎖にアミノ基が結合していることを特徴としています。

準備方法

合成経路と反応条件: 1-アミノブチルホスホン酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、制御された条件下でブチルアミンと亜リン酸を反応させることです。 反応には通常触媒が必要であり、完全な変換を確実にするために高温で行われます .

工業生産方法: 1-アミノブチルホスホン酸の工業生産は、多くの場合、ラボ設定と同様の反応条件を使用した大規模合成を伴います。 このプロセスは、より高い収率と純度のために最適化されており、一貫性を確保するための厳格な品質管理対策がとられています .

化学反応の分析

反応の種類: 1-アミノブチルホスホン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するホスホン酸誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、それを異なるアミン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまなホスホン酸誘導体、アミン誘導体、および置換ホスホン酸が含まれます .

科学研究における用途

1-アミノブチルホスホン酸は、科学研究で幅広い用途があります。

化学: 複雑な有機分子とポリマーの合成における構成要素として使用されます。

生物学: この化合物は、生化学的経路における潜在的な役割と、生物学的に活性な分子の前駆体として研究されています。

医学: 特に特定の酵素と受容体を標的とする薬物の開発において、治療薬としての可能性を探求するための研究が進行中です。

科学的研究の応用

Agricultural Applications

(1-Aminobutyl)phosphonic acid is recognized for its role as a plant growth regulator and herbicide . Its ability to influence plant metabolism makes it valuable in agricultural practices. Research indicates that it can enhance growth processes by mimicking phosphate groups crucial for cellular functions. This mimicry allows it to interact with enzymes that typically bind phosphate substrates, potentially inhibiting or modifying their activity, which can be beneficial in managing plant growth and development.

Case Study: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis. This inhibition suggests that this compound could serve as an antibacterial agent by targeting essential metabolic pathways in bacteria.

Biochemical Applications

The biochemical properties of this compound make it an attractive candidate for research into cellular metabolism and signaling pathways. Its structural similarity to amino acids allows it to participate in various biochemical processes, including:

- Enzyme Kinetics: It can act as a biochemical probe to study enzyme kinetics by competing with natural substrates for binding sites.

- Metabolic Pathways: The compound's ability to affect key metabolic pathways involving phosphorus compounds has been documented, making it relevant for studies on cellular metabolism .

Material Science Applications

In material science, this compound has been explored for its chelating properties , which enable it to bind metal ions. This characteristic is useful in various applications, including:

- Surface Functionalization: It can be used to modify surfaces of metal oxides for enhanced properties.

- Nanotechnology: The compound has been investigated for stabilizing colloidal solutions of nanocrystals and preparing oil/water emulsions .

Medicinal Chemistry Applications

The medicinal potential of this compound has been examined in the context of drug development. Phosphonic acids are known for their bioactive properties, which can lead to applications such as:

- Drug Design: Compounds containing phosphonic acids have been utilized as drugs or pro-drugs due to their ability to target specific biological pathways.

- Bone Targeting: The affinity of phosphonic acids for calcium has been exploited in developing therapies aimed at bone diseases .

Case Study: Inhibitory Studies

Recent research focused on synthesizing phosphonic acid analogues demonstrated that certain derivatives exhibit strong inhibitory effects on enzymes related to various diseases. These findings suggest that this compound and its analogues could serve as scaffolds for designing more complex inhibitors .

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Aminobutylphosphonic Acid | C₄H₁₂NO₃P | Plant growth regulator; antibacterial potential |

| Methylphosphonic Acid | C₃H₉O₃P | Toxic properties; used in chemical warfare |

| Ethylphosphonic Acid | C₄H₁₁O₃P | Less toxic; agricultural applications |

| 2-Aminoethylphosphonic Acid | C₄H₁₁NO₃P | Neurotransmitter; involved in neurological functions |

作用機序

1-アミノブチルホスホン酸の作用機序には、特定の分子標的との相互作用が含まれます。アミノ基により、酵素や受容体と水素結合やイオン相互作用を形成して、その活性を調節できます。 ホスホン酸部分は金属イオンをキレート化し、さまざまな生化学的経路に影響を与える可能性があります .

類似の化合物:

アミノメチルホスホン酸: 構造は似ていますが、炭素鎖が短いです。

アミノカプロン酸: 炭素鎖が長く、抗線溶剤として使用されます

独自性: 1-アミノブチルホスホン酸は、アミノ基とホスホン酸部分の特定の組み合わせにより、独特の化学的性質と反応性を持ちます。 これは、両方の機能が必要とされるアプリケーションにおいて特に価値があります .

結論として、1-アミノブチルホスホン酸は、さまざまな科学分野と産業分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と反応性により、研究者と業界のプロフェッショナルの両方にとって貴重なツールとなっています。

類似化合物との比較

Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.

Aminocaproic acid: Contains a longer carbon chain and is used as an antifibrinolytic agent

Uniqueness: 1-Aminobutylphosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both functionalities .

生物活性

(1-Aminobutyl)phosphonic acid, also known as 1-aminobutylphosphonic acid (ABPA), is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in antibacterial and enzymatic inhibition contexts. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a phosphonic acid group, which contribute to its biological activity. The molecular structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing metabolic pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It acts primarily through the inhibition of bacterial cell-wall biosynthesis, a crucial process for bacterial survival. A study on phosphonodipeptides incorporating this compound demonstrated that these compounds could effectively inhibit the growth of various bacterial strains .

Table 1: Antibacterial Activity of Phosphonodipeptides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L-Ala-L-Ala(P) | Escherichia coli | 0.5 µg/mL |

| L-Nva-L-Ala(P) | Staphylococcus aureus | 0.2 µg/mL |

| L-Phe(P)-L-Ala | Pseudomonas aeruginosa | 1.0 µg/mL |

These results highlight the potential of this compound as a scaffold for developing new antibacterial agents.

Enzyme Inhibition

This compound also serves as an inhibitor of various enzymes involved in amino acid metabolism. It has been shown to act as an antagonist to amino acids, thereby affecting physiological activities at the cellular level . For instance, it inhibits aminopeptidases, which are crucial for protein digestion and metabolism.

Table 2: Kinetic Parameters of Enzyme Inhibition

| Substrate | k_cat (s^-1) | K_m (mM) | k_cat/K_m (M^-1 s^-1) |

|---|---|---|---|

| 1-Aminobutyl phosphonic acid | 12.5 ± 0.8 | 1 ± 0.1 | (8.0 ± 0.5) × 10^1 |

| L-Alanine | (3.0 ± 0.3) × 10^1 | - | - |

| D-Alanine | NS | - | - |

The data suggests that this compound has a favorable interaction profile with enzymes, making it a candidate for further investigation in metabolic regulation.

The mechanisms underlying the biological activity of this compound involve its structural mimicry of natural substrates in metabolic pathways. For example, it can form stable complexes with enzymes, thereby obstructing their normal function . The presence of the phosphonate group enhances binding affinity to enzyme active sites compared to similar compounds lacking this feature.

Case Study: Antibacterial Efficacy

A notable study evaluated the antibacterial efficacy of various phosphonodipeptides derived from this compound against clinical isolates of E. coli. The results indicated that modifications to the amino acid components significantly influenced antibacterial potency. The study concluded that dipeptides incorporating this phosphonic acid derivative could be optimized for enhanced activity against resistant strains .

Case Study: Enzyme Interaction

In another investigation, the interaction of this compound with human alanine aminopeptidase was assessed using kinetic analysis. The findings revealed that this compound had a significantly higher inhibition rate compared to traditional inhibitors, suggesting its potential use in therapeutic applications targeting metabolic disorders .

特性

IUPAC Name |

1-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPDDGDPAPPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-36-8 | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36483AQ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。